![molecular formula C16H15FN4O B10999764 N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999764.png)
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a triazolopyridine moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide compound under thermal or catalytic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Butanamide Chain: The butanamide chain can be attached through an amide coupling reaction, typically using a carboxylic acid derivative and an amine under the influence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular pathways, enzyme inhibition, and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Interference: Affecting key biochemical pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- N-(2-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- N-(2-methylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Uniqueness
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Biological Activity
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C15H15FN4
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the expression of key pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated significant suppression of mRNA levels for these cytokines in human keratinocyte cells treated with the compound at a concentration of 10 µM .
- Modulation of Signaling Pathways : It modulates important signaling pathways involved in inflammation. For instance, it inhibits the phosphorylation of STAT3 and NF-κB pathways in liver hepatocytes exposed to LPS (lipopolysaccharide), which is known to induce inflammatory responses .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through various assays:
- In Vitro Studies : The compound significantly reduced IL-6 mRNA expression levels in a dose-dependent manner when tested on LPS-induced inflammation models. The results indicated a reduction in inflammatory markers without cytotoxic effects on the cells .
- In Vivo Studies : In animal models, administration of the compound led to decreased levels of ALT and AST (markers for liver damage), suggesting a protective effect against hepatotoxicity while alleviating inflammation .
Neuroprotective Effects
This compound has also been explored for neuroprotective effects:
- Monoamine Oxidase Inhibition : It has been identified as a potent inhibitor of monoamine oxidase (MAO), which plays a critical role in neurodegenerative diseases. The compound exhibited significant inhibitory activity against MAO-B with an IC50 value indicating high potency compared to other derivatives tested .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Cytokine Expression :
- Neuroprotective Study :
Summary Table of Biological Activities
Properties
Molecular Formula |
C16H15FN4O |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H15FN4O/c17-12-6-1-2-7-13(12)18-16(22)10-5-9-15-20-19-14-8-3-4-11-21(14)15/h1-4,6-8,11H,5,9-10H2,(H,18,22) |
InChI Key |
AGULQYFMFWCATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)F |
Origin of Product |
United States |
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